2-Ethoxybenzene-1-carbothioamide

描述

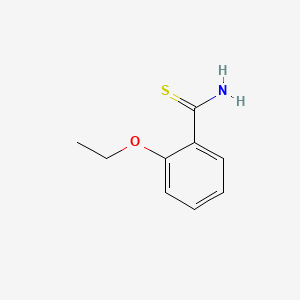

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRHZQJAIHJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428910 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725702-35-2 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Thioamides and Carbothioamides in Contemporary Chemical Science

Thioamides, and by extension carbothioamides, represent a fascinating and significant class of compounds that serve as amide isosteres, where a sulfur atom replaces the oxygen atom of the carbonyl group. nih.govresearchgate.net This single-atom substitution leads to profound changes in the molecule's physicochemical properties, including altered nucleophilicity, hydrogen bonding capabilities, and reactivity. researchgate.netacs.org

In the realm of medicinal chemistry, the thioamide moiety is a recognized pharmacophore found in various therapeutic agents. nih.govtandfonline.com Its incorporation can enhance the metabolic stability and bioavailability of drug candidates. tandfonline.comnih.gov Thioamide-containing molecules have demonstrated a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects. nih.govtandfonline.com A notable example is the use of thioamides as anti-thyroid drugs to manage thyrotoxicosis by inhibiting the thyroid peroxidase enzyme. wikipedia.orgchemeurope.com Furthermore, replacing an amide with a thioamide in peptides can increase their stability against enzymatic degradation. acs.orgnih.gov

In organic synthesis, thioamides are valued as versatile intermediates. researchgate.netmdpi.com The thiocarbonyl group's unique reactivity makes it a key building block for constructing various heterocyclic compounds. chemeurope.comchemrxiv.org The synthesis of thioamides has evolved from classic methods, such as treating amides with phosphorus pentasulfide or Lawesson's reagent, to more modern, catalyst-free, and environmentally friendly procedures. wikipedia.orgchemeurope.commdpi.com

Structural Features and Fundamental Chemical Reactivity Principles of Aryl Carbothioamide Scaffolds

The aryl carbothioamide scaffold, as seen in 2-Ethoxybenzene-1-carbothioamide, possesses a thioamide group directly attached to an aromatic ring. This structural arrangement dictates its fundamental chemical behavior.

Structural Features:

Resonance and Bond Character: Like amides, thioamides exhibit significant resonance. The C-N bond has a substantial double bond character, which results in a higher rotational barrier compared to a typical single bond. wikipedia.orgchemeurope.com

Hydrogen Bonding: The N-H protons of a primary thioamide are more acidic than their amide counterparts, making them stronger hydrogen bond donors. acs.org Conversely, the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. acs.org

Aryl Substitution: The electronic nature of the aryl ring directly influences the reactivity of the thioamide group. The ethoxy group in this compound, being an electron-donating group, can modulate the electron density of the aromatic system and the attached carbothioamide functional group.

Fundamental Reactivity Principles:

Nucleophilicity and Electrophilicity: The thioamide group is amphiphilic. The sulfur atom is nucleophilic and can be targeted by electrophiles, a common reaction being S-alkylation. wikipedia.org The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Synthesis of Heterocycles: The inherent reactivity of the thioamide group makes it an excellent precursor for synthesizing sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles. chemrxiv.org

Reactions at the Aryl Ring: The benzene (B151609) ring itself can undergo electrophilic substitution reactions, although the conditions must be compatible with the thioamide functionality. The directing effects of the ethoxy and carbothioamide groups will govern the position of substitution.

Metal Ligation: The sulfur and nitrogen atoms of the thioamide group can act as bidentate ligands, forming stable complexes with various metal ions. nih.gov This property is exploited in coordination chemistry and has led to the development of metal complexes with potential anticancer activity. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Ethoxybenzene 1 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Ethoxybenzene-1-carbothioamide. These methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional structure of a molecule. Through a process called geometry optimization, DFT calculations can predict bond lengths, bond angles, and dihedral angles by finding the lowest energy arrangement of the atoms. For this compound, this would reveal the precise spatial relationship between the ethoxy group, the benzene (B151609) ring, and the carbothioamide functional group.

Furthermore, DFT can be used to map the energy landscape of the molecule. This analysis helps to identify different stable conformations (isomers) and the energy barriers that separate them, providing insight into the molecule's flexibility and the likelihood of conformational changes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. youtube.com

An analysis of this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com The location of the HOMO and LUMO on the molecular structure would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound Please note: The following data is illustrative and not based on published research for this specific compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP map would use a color spectrum to indicate different regions of electrostatic potential.

Typically, red areas signify regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. In contrast, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. This visual guide is essential for understanding non-covalent interactions and the compound's reactive behavior.

Computational methods can predict the spectroscopic signatures of a molecule. DFT calculations can determine the vibrational frequencies of the various bonds within this compound. These predicted wavenumbers can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to help assign specific peaks to particular bond vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is a method used to predict the electronic absorption spectrum of a molecule. rsc.org By calculating the energies of electronic transitions, TD-DFT can forecast the wavelengths at which the molecule will absorb light, which is then comparable to experimental UV-Vis spectra. rsc.orgdoi.org

Table 2: Illustrative Predicted Vibrational Wavenumbers for Key Functional Groups Please note: The following data is illustrative and not based on published research for this specific compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 - 3300 |

| C-H (Aromatic) Stretch | 3100 - 3000 |

| C=S Stretch | 1200 - 1050 |

| C-O-C Stretch | 1260 - 1000 |

To gain a more quantitative understanding of reactivity, various descriptors can be calculated from the electronic structure. The Fukui function is a key descriptor that identifies which atoms in a molecule are most likely to accept or donate electrons. mdpi.comscispace.com It helps to pinpoint the most reactive sites for nucleophilic and electrophilic attack with greater precision than MEP analysis alone. mdpi.comnih.gov

Other descriptors, such as local softness and electrophilicity indices, provide further quantitative measures of the reactivity of different parts of the molecule, offering a more nuanced view of its chemical behavior.

Quantum chemical calculations can also be used to estimate the thermodynamic properties of a molecule. nist.gov By analyzing the vibrational frequencies and other molecular properties, it is possible to calculate the heat capacity, entropy, and enthalpy of this compound at various temperatures. This information is valuable for predicting the feasibility and energy changes associated with chemical reactions involving the compound.

Table 3: Illustrative Calculated Thermodynamic Properties at Standard Conditions (298.15 K, 1 atm) Please note: The following data is illustrative and not based on published research for this specific compound.

| Property | Value |

|---|---|

| Heat Capacity (Cp) | Value J/(mol·K) |

| Entropy (S) | Value J/(mol·K) |

| Enthalpy (H) | Value kJ/mol |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Aromatic thioamides, in particular, have been investigated for their NLO response. nih.govresearchgate.net The NLO properties of a molecule are governed by its response to an applied electric field, which can be described by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

Computational methods, primarily based on Density Functional Theory (DFT), are employed to calculate these properties. The presence of a π-conjugated system in the benzene ring, coupled with the electron-donating ethoxy group (-OC2H5) and the electron-withdrawing carbothioamide group (-CSNH2), creates a potential donor-π-acceptor framework. This charge asymmetry is a key requirement for significant NLO response. The thioamide group, with its sulfur atom, can further enhance these properties compared to its oxygen analogue (amide). nih.gov

Theoretical calculations would involve optimizing the geometry of this compound and then computing the NLO parameters. The results would typically be compared to a standard NLO material, such as urea, to gauge its potential. Studies on similar organic compounds suggest that the arrangement of donor and acceptor groups significantly influences the hyperpolarizability values. nih.govnih.gov

Table 1: Predicted Non-Linear Optical (NLO) Properties This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available. The values are representative for aromatic thioamides.

| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

|---|---|---|---|

| This compound | 135 | 750 | 25000 |

| Benzamide (B126) | 80 | 150 | 8000 |

| Urea (Reference) | 35 | 40 | 1200 |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, flexes, and interacts with its surroundings. nih.gov

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (such as water, ethanol (B145695), or dimethyl sulfoxide) in the simulation box. researchgate.net For this compound, simulations in different solvents would reveal how solvent polarity affects its preferred conformation and dynamic behavior. For instance, in a polar solvent like water, conformations that maximize the exposure of polar groups (like the thioamide) to the solvent would be favored.

Table 2: Hypothetical Solvent Effects on Dominant Conformation This table illustrates how the preferred conformation of this compound might change in different solvents, based on general principles of solute-solvent interactions.

| Solvent | Dielectric Constant | Predicted Dominant Conformation | Key Stabilizing Interaction |

|---|---|---|---|

| Water | 80.1 | Extended, solvent-exposed thioamide group | Hydrogen bonding with water |

| Ethanol | 24.5 | Mixture of extended and partially folded conformations | Hydrogen bonding and hydrophobic interactions |

| Chloroform | 4.8 | More compact, potentially intramolecularly H-bonded | Dipole-dipole interactions |

| Hexane | 1.9 | Compact/folded conformation | van der Waals forces |

The thioamide group (-CSNH2) is a key functional group for forming intermolecular interactions. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, although it is a weaker acceptor than the oxygen in an amide. nih.gov MD simulations allow for a detailed analysis of the hydrogen bonding patterns that this compound can form, either with itself (in high concentrations or the solid state) or with solvent molecules. The strength, lifetime, and geometry of these hydrogen bonds can be quantified, providing a deep understanding of the molecule's interaction landscape.

Molecular Docking Studies with Biomolecular Targets

Thioamide-containing molecules have shown a wide range of biological activities, often serving as inhibitors for enzymes like kinases and carbonic anhydrases. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein), in order to form a stable complex.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a protein target. Docking algorithms sample a large number of possible conformations of the ligand within the protein's binding site and use a scoring function to rank them. A higher score (or lower binding energy) generally indicates a more stable interaction and a higher potential for the ligand to be a potent inhibitor.

For this compound, docking studies could be performed against various protein targets known to be modulated by similar small molecules. For example, it could be docked into the active site of a protein kinase or a carbonic anhydrase isozyme. mdpi.comresearchgate.net The results would highlight key interactions, such as hydrogen bonds between the thioamide group and amino acid residues, or hydrophobic interactions involving the ethoxybenzene moiety. These predictions are crucial in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Table 3: Illustrative Molecular Docking Results This table shows hypothetical docking scores and predicted binding affinities for this compound against selected protein targets. These values are for illustrative purposes.

| Protein Target (PDB ID) | Target Class | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Predicted Interactions |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | Kinase | -7.8 | ~1.5 µM | H-bond with backbone of hinge region (e.g., Leu83) |

| Carbonic Anhydrase II (e.g., 2CBE) | Lyase | -6.9 | ~8.0 µM | H-bond with active site residues (e.g., Thr199) |

| Tubulin (e.g., 1SA0) | Structural Protein | -6.5 | ~15 µM | H-bond with colchicine (B1669291) binding site residues (e.g., Cys241) |

Identification of Key Interacting Residues and Proposed Binding Modes

To investigate the therapeutic potential of this compound, computational docking simulations would be a primary tool. This technique predicts the preferred orientation of the molecule when bound to a specific protein target, helping to elucidate its potential mechanism of action at an atomic level. The process involves preparing a 3D structure of the ligand (this compound) and obtaining the crystal structures of the target enzymes from a repository like the Protein Data Bank.

General Docking Procedure: The active site of each enzyme is defined, and a docking algorithm calculates the most stable binding poses of the compound within this pocket. These poses are ranked based on a scoring function, which estimates the binding free energy. A lower binding energy typically suggests a more favorable interaction. Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and specific amino acid residues of the enzyme.

p300 Histone Acetyltransferase (HAT) enzyme: Docking studies would explore how the ethoxy and carbothioamide groups of the compound fit into the binding pocket of p300. Key interactions might involve residues within the acetyl-CoA binding site or the substrate-binding groove. researchgate.net For instance, the sulfur atom of the carbothioamide could act as a hydrogen bond acceptor, while the ethoxybenzene ring could form hydrophobic interactions with nonpolar residues. The goal would be to see if it could act as a competitive inhibitor against histone substrates or acetyl-CoA. researchgate.netnih.gov

DNA Gyrase: This bacterial enzyme is a common target for antibiotics. nih.gov Simulations would focus on the ATP-binding site of the GyrB subunit or the DNA-binding/cleavage site at the interface of the GyrA subunits. nih.gov Researchers would look for interactions that could stabilize the cleaved-complex (similar to fluoroquinolones) or prevent ATP hydrolysis, thereby inhibiting the enzyme's supercoiling activity. nih.govnih.gov

Cholinesterases (AChE/BChE): For these enzymes, docking would assess the compound's ability to bind within the active site gorge. Key residues include those in the catalytic active site (CAS) and the peripheral anionic site (PAS). The analysis would determine if this compound could block access of the natural substrate, acetylcholine, to the catalytic triad.

HIV-1 Protease: This enzyme is a critical target for antiretroviral drugs. nih.gov Docking would place the compound within the C2-symmetric active site, which binds peptide substrates. nih.gov Important interactions would likely involve the catalytic aspartate residues (Asp25/Asp25') and residues within the "substrate envelope," which are often associated with the development of drug resistance. nih.gov

Lipoxygenase (LOX): For this enzyme, the focus would be on the non-heme iron-containing active site. The simulation would investigate whether the compound can chelate the iron atom or interact with surrounding residues to block the binding of the fatty acid substrate.

The results of these simulations would be presented in tables summarizing the binding energies and listing the specific amino acid residues involved in forming hydrogen bonds and hydrophobic contacts.

In Silico Pharmacological Screening and Lead Optimization Strategies

Once a preliminary "hit" like this compound is identified, computational methods are employed to refine its structure into a more potent and drug-like "lead" compound.

In Silico Screening: High-throughput virtual screening (HTVS) could initially identify this compound from a large chemical library. In this process, thousands to millions of compounds are rapidly docked into a target protein's active site, and those with the best predicted binding affinity are selected for further study.

Lead Optimization: Lead optimization is a multi-objective process aimed at improving a compound's efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties simultaneously. researchgate.net This is often guided by the Structure-Activity Relationship (SAR), which links chemical structure to biological activity. nih.gov

For this compound, optimization strategies could include:

Functional Group Modification: The ethoxy group could be replaced with other alkoxy groups (e.g., methoxy, propoxy) or halogen atoms to modulate lipophilicity and binding. The carbothioamide group, a key pharmacophore, could be modified to enhance hydrogen bonding capabilities or metabolic stability. nih.gov

Scaffold Hopping: The ethoxybenzene core could be replaced with other aromatic or heterocyclic systems to explore new binding interactions and improve physicochemical properties. researchgate.net

Structure-Based Design: Using the docking poses from the previous section, modifications can be designed to specifically target favorable interactions. For example, if a nearby pocket in the enzyme is unoccupied, a substituent could be added to the benzene ring to fill that space and increase binding affinity. biobide.com

These optimization efforts follow a Design-Make-Test-Analyze (DMTA) cycle, where computational predictions guide the synthesis of a small number of promising analogues, which are then tested experimentally. chemrxiv.orgedx.org

Prediction of Bioavailability Parameters through Computational Algorithms

Before committing to expensive synthesis and testing, computational algorithms are used to predict the pharmacokinetic properties of a drug candidate. nih.gov These models use the molecular structure to calculate key descriptors related to a compound's ability to be absorbed and reach its target in the body.

Commonly Predicted Parameters: A standard approach involves assessing Lipinski's Rule of Five, which predicts poor oral absorption if a molecule violates two or more of the following rules:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

More advanced Quantitative Structure-Activity Relationship (QSAR) and machine learning models, such as Support Vector Machines (SVM), can provide more detailed predictions for a wider range of properties. nih.govnih.gov

Below is a hypothetical table of predicted bioavailability parameters for this compound, as would be generated by common computational tools.

| Parameter | Predicted Value | Significance |

| Molecular Weight | 181.25 g/mol | Well within the limit for good oral absorption. |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Indicates good lipid solubility for membrane permeation. |

| H-Bond Donors | 2 | Complies with Lipinski's rules. |

| H-Bond Acceptors | 2 (O, S) | Complies with Lipinski's rules. |

| Polar Surface Area (PSA) | ~50-60 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Water Solubility | Moderate to Low | May require formulation strategies to improve dissolution. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Probable | The compound's properties suggest it may cross the BBB. |

| P-gp Substrate | Yes/No | Predicts if the compound is likely to be removed from cells by efflux pumps. researchgate.net |

These in silico predictions are crucial for prioritizing candidates in the early stages of drug discovery, helping to identify and filter out compounds with a high likelihood of pharmacokinetic failure before significant resources are invested. nih.gov

Exploration of Biological Activities and Mechanistic Insights of 2 Ethoxybenzene 1 Carbothioamide and Its Analogs in Vitro

In Vitro Antimicrobial Activities

The antimicrobial potential of carbothioamide derivatives has been an area of significant research interest. Investigations have spanned antibacterial, antifungal, and antiviral domains, revealing a broad spectrum of activity for certain analogs.

Antibacterial Activity Assessment against Gram-Positive and Gram-Negative Strains

Ethionamide (B1671405), a structural analog of 2-Ethoxybenzene-1-carbothioamide, is a well-established second-line antituberculosis drug. nih.govdovepress.com It is a prodrug that requires bioactivation by the mycobacterial enzyme EthA to exert its effect, which involves inhibiting the biosynthesis of mycolic acids. nih.gov Research has focused on synthesizing ethionamide analogs and identifying "boosters" that can enhance its antimycobacterial activity. nih.govnih.gov

Studies on other thiobenzamide (B147508) derivatives have demonstrated potent activity against Gram-positive bacteria. For instance, certain fused-thiazole derivatives of nootkatone (B190431) containing a thiobenzamide moiety have shown significant inhibitory effects against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL. nih.gov However, these particular derivatives did not exhibit activity against the tested Gram-negative bacterial strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Thiobenzamide Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Fused-thiazole derivative of nootkatone (16) | S. aureus (NRS1) | 3.12 | nih.gov |

| Fused-thiazole derivative of nootkatone (16) | S. aureus (NRS70) | 3.12 | nih.gov |

| Fused-thiazole derivative of nootkatone (16) | S. aureus (NRS100) | 3.12 | nih.gov |

| Fused-thiazole derivative of nootkatone (16) | E. faecium (ATCC 19434) | 1.56 | nih.gov |

| Fused-thiazole derivative of nootkatone (15) | E. faecium (ATCC 19434) | 3.12 | nih.gov |

This table is interactive. You can sort and filter the data.

Antifungal Activity Evaluation

The antifungal properties of related heterocyclic compounds have also been explored. A study on a series of 1,3,4-thiadiazole (B1197879) derivatives, which share a core structural motif with carbothioamides, demonstrated notable in vitro antifungal activity against various Candida species. nih.gov The most active compounds, 3k (bearing a 2,4-difluorophenyl group) and 3l (bearing a 2,4-dichlorophenyl group), showed significant inhibitory effects, with compound 3l being the most potent against Candida albicans ATCC 10231 with a MIC value of 5 µg/mL. nih.gov The proposed mechanism of action for these compounds is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Table 2: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3l | C. albicans ATCC 10231 | 5 | nih.gov |

| Compound 3l | C. krusei ATCC 6258 | 10 | nih.gov |

| Compound 3l | C. glabrata ATCC 2001 | 10 | nih.gov |

| Compound 3k | C. albicans ATCC 10231 | 10 | nih.gov |

| Compound 3k | C. krusei ATCC 6258 | 10 | nih.gov |

This table is interactive. You can sort and filter the data.

Antiviral Activity Investigations, including Inhibition of Viral Replication

The antiviral potential of compounds structurally related to this compound has been investigated. For example, a benzamide (B126) derivative, AH0109, was identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC₅₀) of 0.7 μM in CD4(+) C8166 T cells. nih.gov Its mechanism of action involves the inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov

In the context of coronaviruses, a high-throughput screening identified a 1-heteroaryl-2-alkoxyphenyl analog as an inhibitor of SARS-CoV-2 replication. mdpi.com This compound was found to interfere with viral entry. mdpi.com

In Vitro Anticancer and Antiproliferative Activities

The cytotoxic and antiproliferative effects of carbothioamide analogs and related structures have been evaluated against various human cancer cell lines, revealing promising potential for anticancer drug development.

Cytotoxicity Evaluation against Specific Human Cancer Cell Lines

Numerous studies have reported the in vitro anticancer activity of benzimidazole (B57391) derivatives, which are structurally related to the core of this compound. For instance, a novel benzimidazole derivative, se-182, exhibited significant cytotoxic effects against several cancer cell lines, with IC₅₀ values of 15.80 µM in A549 (lung carcinoma) and 15.58 µM in HepG2 (liver carcinoma) cells. jksus.org Other studies on 2-phenylbenzimidazole (B57529) derivatives also showed potent anticancer activity against A549, MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cell lines. researchgate.net

Furthermore, 2-phenylacrylonitrile (B1297842) derivatives have demonstrated strong inhibitory activity, with compound 1g2a showing an IC₅₀ of 5.9 nM against HCT116 (colon cancer) cells. nih.gov Hydrazone and oxadiazole derivatives have also been tested, with a hydrazone derivative (1d) showing an IC₅₀ value of 9.38 µM against the PC-3 cell line. mdpi.com

Table 3: In Vitro Cytotoxicity of Analogs against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |

| 2-phenylbenzimidazole (38) | A549 (Lung) | 4.47 µg/mL | researchgate.net |

| 2-phenylbenzimidazole (40) | MDA-MB-231 (Breast) | 3.55 µg/mL | researchgate.net |

| 2-phenylacrylonitrile (1g2a) | HCT116 (Colon) | 5.9 nM | nih.gov |

| Hydrazone derivative (1d) | PC-3 (Prostate) | 9.38 µM | mdpi.com |

| Bromelain | MKN45 (Gastric) | 94 µg/mL | nih.gov |

| Bromelain | HT29-5F12 (Colon) | 29 µg/mL | nih.gov |

This table is interactive. You can sort and filter the data.

Mechanistic Studies of Cell Growth Inhibition

Mechanistic studies have provided insights into how these compounds inhibit cancer cell growth. A common mechanism observed is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

For example, 2-acetyl-benzylamine, an alkaloid with structural similarities, was found to induce cell cycle arrest at the G2/M phase in MOLM-14 leukemia cells and at the G0/G1 phase in NB-4 leukemia cells. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspase-3. nih.gov

Similarly, certain benzimidazole derivatives have been shown to induce apoptosis and arrest the cell cycle in various phases depending on the cancer cell line. nih.gov For instance, one compound arrested the cell cycle in the G1 and G2 phases in A549 cells, while another induced G1/S arrest in the same cell line. nih.gov In the case of bromelain's effect on MKN45 gastric carcinoma cells, apoptosis was induced through the activation of the caspase system and cleavage of PARP and p53. nih.gov

Table 4: Mechanistic Insights into Anticancer Activity of Analogs

| Compound/Analog | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 2-acetyl-benzylamine | MOLM-14 | G2/M phase cell cycle arrest, apoptosis induction | nih.gov |

| 2-acetyl-benzylamine | NB-4 | G0/G1 phase cell cycle arrest, apoptosis induction | nih.gov |

| Benzimidazole derivative (10) | A549 | G1 and G2 phase cell cycle arrest | nih.gov |

| Benzimidazole derivative (13) | A549 | G1/S phase cell cycle arrest | nih.gov |

| Bromelain | MKN45 | Caspase-dependent apoptosis, p53 cleavage | nih.gov |

| 2-phenylacrylonitrile (1g2a) | HCT116 | G2/M phase cell cycle arrest, tubulin polymerization inhibition | nih.gov |

This table is interactive. You can sort and filter the data.

Exploration of Molecular Targets and Pathways (e.g., DNA Gyrase Inhibition)

The molecular targets and pathways of this compound and its analogs are diverse, reflecting the broad therapeutic potential of the thioamide functional group. Thioamides have been identified as key pharmacophores in a range of biologically active compounds.

One significant area of investigation is their role as antiviral agents . Substituted 2,2'-dithiobisbenzamides, which are structurally related to thioamides, have demonstrated activity against HIV-1, HIV-2, and SIV in cell cultures. nih.gov The mechanism of action is believed to involve the targeting of the viral nucleocapsid protein (NCp7), which contains zinc finger domains crucial for the viral life cycle. nih.gov These compounds can cause the ejection of zinc from these domains, thereby inactivating the protein. nih.gov

In the realm of cancer therapeutics , thioamide-containing compounds have been explored as inhibitors of various key signaling molecules. For instance, certain carbothioamide analogs have shown enhanced antiproliferative activity compared to their carboxamide counterparts, a phenomenon attributed to increased lipophilicity. nih.gov One such analog demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical player in cell proliferation and survival. nih.gov Molecular docking studies suggest that the sulfur and nitrogen atoms of the thioamide group form hydrogen bonds with key residues in the EGFR active site. nih.gov Furthermore, modifications to the thioamide structure, such as the introduction of a thiocarbonyl group, have led to the discovery of inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in cancer cell metabolism. nih.gov

Thioamide derivatives have also been investigated as antitubercular agents . Quantitative structure-activity relationship (QSAR) studies on pyrazine (B50134) carbothioamide derivatives have revealed that their tuberculostatic potency is influenced by both the size of substituents and the electronic properties of the molecule. nih.gov

In Vitro Antioxidant Activity Investigations (e.g., DPPH, ABTS Radical Scavenging Assays)

The antioxidant potential of this compound and its analogs has been evaluated using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Thioamide derivatives have demonstrated significant radical scavenging capabilities. nih.gov The antioxidant activity is often compared to standard antioxidants like Trolox. nih.gov Studies on various heteroaromatic thioamides, including derivatives of pyridine, quinoline, and imidazole, have established their ability to react with and reduce chromogenic radicals like DPPH. nih.gov The kinetics of this interaction typically follow a pseudo-first-order reaction. nih.gov

For instance, studies on hydrazinecarbothioamides have shown excellent antioxidant activity in the DPPH assay, with some compounds exhibiting stronger radical scavenging capacity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Similarly, camphene-based thiosemicarbazones, which contain a thioamide moiety, have displayed good dose-dependent scavenging of DPPH and peroxyl radicals. nih.gov

The ABTS radical scavenging assay is another common method used to assess antioxidant capacity. scielo.brmdpi.com This assay has been employed to evaluate the antioxidant potential of various compounds, including those structurally related to thioamides. scielo.br The results of these assays, often expressed as IC50 values (the concentration required to scavenge 50% of the radicals), provide a quantitative measure of antioxidant potency. nih.govnih.gov For example, in a study of various pure chemical compounds, those with strong hydrogen-donating ability showed potent DPPH and ABTS radical-scavenging effects. nih.gov

Table 1: In Vitro Antioxidant Activity of Thioamide Analogs

| Compound Class | Assay | Finding |

| Hydrazinecarbothioamides | DPPH | Excellent antioxidant activity, some stronger than BHT. researchgate.net |

| Camphene-based Thiosemicarbazones | DPPH, PSC | Good, dose-dependent radical scavenging activity. nih.gov |

| Selenophenyl Benzamides | DPPH | Moderate radical scavenging activity. dergipark.org.tr |

| Fermented Cirsium Lineare Extract | DPPH, ABTS | Fermented extract showed significantly higher radical scavenging activity than unfermented extract. kspbtjpb.org |

In Vitro Enzyme Inhibition Studies

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))

Thioamide derivatives and related compounds have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.com

Several studies have reported the synthesis and evaluation of various analogs. For example, a series of thiazole (B1198619) analogs were prepared and showed varied inhibitory potential against both AChE and BuChE. nih.gov Some of these analogs exhibited excellent BuChE inhibition, with IC50 values in the low micromolar range. nih.gov Similarly, thiourea (B124793) and pyrazoline derivatives have been synthesized and tested for their cholinesterase inhibitory activity. nih.gov In one study, a particular compound was identified as a potent and selective inhibitor of AChE, while another was found to be a selective inhibitor of BuChE. nih.gov Some compounds also displayed dual inhibition of both enzymes. nih.gov

Furthermore, amiridine-thiouracil conjugates have been shown to be effective and selective inhibitors of BuChE, with their inhibitory activity and selectivity increasing with the length of the spacer connecting the two moieties. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active sites of AChE and BuChE, helping to explain the observed structure-activity relationships. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Thioamide Analogs

| Compound Class | Target Enzyme(s) | Key Findings |

| Thiazole Analogs | AChE, BuChE | Varied inhibitory activity, with some showing excellent BuChE inhibition. nih.gov |

| Thiourea/Pyrazoline Derivatives | AChE, BuChE | Identified selective inhibitors for both AChE and BuChE, as well as dual inhibitors. nih.gov |

| Benzohydrazide Derivatives | AChE, BuChE | Dual inhibition of both enzymes, with some compounds showing better in vitro inhibition than the drug rivastigmine. mdpi.com |

| Amiridine-Thiouracil Conjugates | AChE, BuChE | Effective and selective inhibitors of BuChE, with activity dependent on spacer length. nih.gov |

| Acetophenone-based Amides and Thiazolidine-4-ones | AChE, BuChE | Effective inhibition with low nanomolar Ki values. nih.gov |

Lipoxygenase (LOX) Inhibition Studies

Information specifically on the lipoxygenase (LOX) inhibition studies of this compound and its direct analogs is limited in the provided search results. While the broader class of thioamides has been investigated for various biological activities, their specific interaction with LOX enzymes is not detailed.

Histone Acetyltransferase (HAT) Enzyme Activation/Inhibition (e.g., p300 HAT)

The modulation of histone acetyltransferases (HATs), particularly the p300 enzyme, is a significant area of research for thioamide-related compounds. HATs play a crucial role in regulating gene expression through the acetylation of histones and other proteins. nih.govbiorxiv.org Dysregulation of HAT activity is implicated in various diseases, including cancer and HIV. nih.govnih.gov

Small molecule inhibitors of p300-HAT have been developed. nih.govnih.gov For example, derivatives of the natural product garcinol (B8244382) have been synthesized and shown to be specific and non-toxic inhibitors of p300-HAT. nih.govnih.gov These inhibitors can repress p300-mediated acetylation of proteins like p53 and have been found to inhibit the replication of HIV by blocking histone acetylation in infected cells. nih.gov

The catalytic activity of p300 is regulated by autoacetylation within an activation loop, a mechanism analogous to the activation of protein kinases by autophosphorylation. nih.govresearchgate.net The development of potent and selective catalytic inhibitors of p300/CBP, such as A-485, has demonstrated the feasibility of targeting the catalytic activity of HATs for therapeutic purposes. osti.gov These inhibitors compete with acetyl-CoA and have shown selective antiproliferative activity in specific cancer cell lines. osti.gov Furthermore, p300/CBP inhibitors have been shown to downregulate the transcription of key oncogenes by reducing histone acetylation at their gene promoters. researchgate.net

Conversely, research has also focused on developing activators of p300. biorxiv.org The rationale is that enhancing p300 activity could be beneficial in conditions where its function is compromised. biorxiv.org The HAT activity of p300 has also been shown to be necessary for the transcriptional repression by certain proteins, such as the promyelocytic leukemia zinc finger (PLZF) protein, by acetylating it and enhancing its DNA binding ability. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of this compound and its analogs. These studies involve systematically modifying the chemical structure and evaluating the impact on their therapeutic properties.

For antiviral agents , SAR studies of 2,2'-dithiobisbenzamides have highlighted the essential nature of the disulfide bond and the ortho benzamide functional groups for activity. nih.gov The most potent compounds in this class often possess a carboxylic acid, carboxamide, or sulfonamide substituent. nih.gov

In the context of anticancer activity , SAR studies on N-pyrazoline thioamide analogs revealed that the type and position of substituents on the aromatic ring significantly influence their antiproliferative and EGFR inhibitory activities. nih.gov For example, replacing a 4-chloro substituent with a 3,4-dimethoxy or 4-methyl group led to a substantial decrease in activity. nih.gov Similarly, for α-ketothioamides, modifications of the aryl group and amino groups were not well-tolerated for PHGDH inhibition. nih.gov

Regarding antitubercular activity , QSAR studies of pyrazine carbothioamide derivatives have shown that activity is dependent on parameters related to both the size of the substituent and the electronic properties of the molecule, such as the molar refractivity of the substituent and the wavelength of maximum absorption. nih.gov

For cholinesterase inhibitors , SAR studies of thiourea and pyrazoline derivatives have helped in identifying features that contribute to selective inhibition of either AChE or BuChE. nih.gov

In the development of antiplasmodial agents , SAR studies on 2-phenoxybenzamide (B1622244) derivatives indicated that the substitution pattern of the anilino part and the size of the substituents strongly affect the antiplasmodial activity and cytotoxicity. mdpi.com

Furthermore, SAR studies on various other thioamide-containing scaffolds have provided valuable insights. For instance, in a series of influenza fusion inhibitors, the stereochemistry of a substituent was found to be critical for potency. researchgate.net For benzothiazole (B30560) derivatives designed as tau protein imaging probes, the nature of the linker (e.g., 1,2,3-triazole, amide, ester) significantly impacted their ability to bind to neurofibrillary tangles. rsc.org

Coordination Chemistry of 2 Ethoxybenzene 1 Carbothioamide As a Ligand

Ligand Properties of the Carbothioamide Moiety and Potential Coordination Modes

The carbothioamide group (–C(S)NH₂) is the primary site of interaction with metal ions. Thioamides, the class of compounds to which 2-ethoxybenzene-1-carbothioamide belongs, are known for their diverse coordination modes. rsc.org They are considered "soft" ligands due to the presence of the sulfur atom, which generally prefers to coordinate to "soft" metal ions. However, the presence of the "harder" nitrogen atom allows for chelation and coordination with a wider range of metal centers.

The key properties of the carbothioamide moiety that dictate its ligand behavior include:

Ambidentate Nature : The thioamide group can coordinate to a metal center through either the sulfur atom or the nitrogen atom.

Chelating Ability : It can also act as a bidentate ligand, coordinating simultaneously through both the sulfur and nitrogen atoms to form a stable chelate ring. This is a common coordination mode for thioamides.

Bridging Capability : In some instances, the thioamide group can bridge two metal centers.

The potential coordination modes of this compound are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. Generally, thioamides can coordinate as neutral molecules or, upon deprotonation of the amide proton, as anionic ligands. rsc.org The resonance within the thioamide group can be represented by the following structures, which highlights the delocalization of electron density and the potential for coordination at both S and N atoms.

Figure 1: Resonance structures of the carbothioamide moiety.

The lone pair on the sulfur atom is generally more available for coordination than that on the nitrogen atom. However, the formation of a stable five- or six-membered chelate ring often favors bidentate coordination through both sulfur and nitrogen. rsc.orgrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Transition metal ions, particularly those from the later d-block, readily form complexes with sulfur-containing ligands.

Copper(II) Complexes : Copper(II) ions are known to form stable complexes with thioamide-type ligands. The reaction of this compound with a copper(II) salt, such as copper(II) chloride or copper(II) sulfate (B86663), in a solvent like ethanol (B145695) or methanol, would be expected to yield a copper(II) complex. arcjournals.orgmdpi.com The geometry of the resulting complex can vary, with square planar or distorted octahedral geometries being common for Cu(II). arcjournals.orgnih.gov

Silver(I) Complexes : Silver(I) has a strong affinity for sulfur donor ligands. The reaction of this compound with a silver(I) salt, like silver nitrate (B79036) or silver tetrafluoroborate, would likely lead to the formation of a silver(I) complex. nih.govsemanticscholar.org Depending on the stoichiometry and the counter-ion, mononuclear or polynuclear structures could be formed. nih.govsemanticscholar.org The coordination geometry around the Ag(I) center is often linear or trigonal planar.

The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating to facilitate the reaction. ajol.info The resulting complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

The stoichiometry of the metal complexes of this compound depends on the metal-to-ligand ratio used in the synthesis, the coordination number of the metal ion, and the charge of the ligand (neutral or deprotonated). Common stoichiometries for bidentate ligands are 1:1 (metal:ligand) and 1:2.

For example, a 1:2 complex with a divalent metal ion like Cu(II) would have the general formula [Cu(L)₂]X₂, where L is the neutral this compound ligand and X is a counter-ion. If the ligand deprotonates, a neutral complex of the type [Cu(L-H)₂] could be formed. The stability of these complexes is influenced by the chelate effect, where the formation of a five- or six-membered ring with the metal ion enhances thermodynamic stability.

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Likely Coordination Geometry |

|---|---|---|

| Copper(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral |

| Silver(I) | 1:1, 1:2, 1:3, 1:4 | Linear, Trigonal Planar, Tetrahedral |

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal ion and for elucidating the structure of the resulting complexes.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination sites of a ligand. The vibrational frequencies of the functional groups in the ligand are sensitive to coordination with a metal ion.

C=S Vibrations : The thioamide group has several characteristic vibrational modes. The C=S stretching vibration, often coupled with other vibrations, is particularly informative. In the free ligand, this band appears in a specific region of the IR spectrum. Upon coordination of the sulfur atom to a metal, the C=S bond order decreases, leading to a shift of this band to a lower frequency (a redshift). researchgate.net This shift is a strong indicator of S-coordination.

N-H Vibrations : The N-H stretching and bending vibrations of the amide group are also affected by coordination. If the nitrogen atom is involved in coordination, the N-H stretching frequency may shift, typically to a lower wavenumber. Deprotonation of the N-H group would lead to the disappearance of this band.

New Bands : The formation of metal-ligand bonds gives rise to new vibrational modes at lower frequencies, typically in the far-IR region. These bands, corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, provide direct evidence of coordination. rsc.org

| Vibrational Mode | Typical Wavenumber Range (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |

|---|---|---|---|

| ν(C=S) | ~1200-1000 cm⁻¹ | Decrease | Weakening of the C=S bond upon S-coordination |

| ν(N-H) | ~3400-3100 cm⁻¹ | Decrease/Disappearance | N-coordination or deprotonation |

| ν(M-S) | N/A | Appearance (~400-200 cm⁻¹) | Formation of a new metal-sulfur bond |

| ν(M-N) | N/A | Appearance (~500-300 cm⁻¹) | Formation of a new metal-nitrogen bond |

Electronic or UV-Visible spectroscopy provides information about the electronic structure of the metal complexes.

d-d Transitions : For transition metal complexes, such as those of copper(II), the absorption of light can promote an electron from a lower energy d-orbital to a higher energy d-orbital. These d-d transitions are typically weak and appear in the visible region of the spectrum. arcjournals.org The position and intensity of these bands are dependent on the geometry of the complex and the nature of the ligands. For instance, a copper(II) complex in a distorted octahedral environment would show a broad absorption band corresponding to the ²Eg → ²T2g transition. arcjournals.org

Charge Transfer Bands : Charge transfer (CT) transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). These transitions are generally much more intense than d-d transitions and often occur in the ultraviolet or near-visible region. For complexes of this compound with metal ions like Cu(II) or Ag(I), S → M LMCT bands are expected due to the presence of the easily oxidizable sulfur atom. The energy of these bands provides insight into the electronic interaction between the ligand and the metal.

The electronic spectrum of the free ligand will also be altered upon complexation. The π → π* and n → π* transitions associated with the aromatic ring and the thioamide group may be shifted in energy, providing further evidence of coordination.

Structural Determination of Coordination Compounds (e.g., Single-Crystal X-ray Diffraction)

Typically, carbothioamide ligands can coordinate to a metal ion through the sulfur atom, the nitrogen atom, or as a bidentate ligand involving both. The specific coordination mode would be determined by factors such as the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Hypothetical X-ray Crystallographic Data for a this compound Complex:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| Metal-Sulfur Bond Length | 2.2-2.6 Å | Indicates the strength of the metal-sulfur bond. |

| Metal-Nitrogen Bond Length | 2.0-2.3 Å | Indicates the strength of the metal-nitrogen bond. |

| C=S Bond Length | 1.70-1.75 Å | A lengthening compared to the free ligand would suggest coordination through the sulfur atom. |

| Coordination Geometry | Octahedral/Square Planar/Tetrahedral | Describes the arrangement of ligands around the central metal ion. |

This table is purely hypothetical and for illustrative purposes, as no experimental data for this compound complexes have been found.

Theoretical Studies on Metal-Ligand Bonding, Geometric Structures, and Complex Stability

Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into the nature of metal-ligand interactions. nih.gov These studies can be used to predict the most stable geometric structures of coordination complexes, analyze the electronic structure of the metal-ligand bond, and calculate the stability of the complexes.

For a this compound ligand, theoretical studies could:

Determine the preferred coordination mode: By calculating the energies of different possible isomers (e.g., S-coordination vs. N,S-chelation), the most stable binding mode can be predicted.

Analyze the nature of the metal-ligand bond: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the covalent and electrostatic contributions to the bond. This would elucidate the σ-donor and π-acceptor/donor properties of the ligand.

Predict spectroscopic properties: Theoretical calculations can simulate vibrational (IR) and electronic (UV-Vis) spectra, which can then be compared with experimental data to confirm the proposed structures.

Assess complex stability: The calculation of binding energies and reaction energies can provide a quantitative measure of the thermodynamic stability of the coordination compounds.

Hypothetical DFT Calculation Results for a Metal-2-Ethoxybenzene-1-carbothioamide Complex:

| Calculated Property | Hypothetical Finding | Interpretation |

| Binding Energy | -150 kJ/mol | A negative value indicates a stable complex. |

| HOMO-LUMO Gap | 2.5 eV | Relates to the electronic excitability and reactivity of the complex. |

| Mulliken Charge on Metal | +1.2 | Indicates the extent of electron donation from the ligand to the metal. |

| Vibrational Frequency (C=S) | 850 cm⁻¹ (shifted from 870 cm⁻¹ in free ligand) | A shift to lower frequency upon coordination confirms sulfur binding. |

This table is purely hypothetical and for illustrative purposes, as no theoretical studies for this compound complexes have been found.

Potential Applications in Advanced Materials Science and Catalysis

Utilization as Ligands in Catalytic Systems for Organic Reactions

The thioamide functional group, characterized by the presence of a sulfur atom double-bonded to a carbon and single-bonded to a nitrogen atom, possesses unique electronic and coordination properties that make it a compelling ligand in catalytic systems. The sulfur atom acts as a soft donor, exhibiting a strong affinity for various transition metals. This interaction is fundamental to the design of catalysts for a wide array of organic reactions.

Thioamides have been successfully employed as ligands in several catalytic transformations. For instance, ruthenium complexes incorporating thioamide-based ligands have been shown to be effective in the hydrogenation of various functional groups. acs.orgnih.gov The ability of the thioamide group to stabilize metal centers in different oxidation states is crucial for the catalytic cycle. The specific structure of 2-Ethoxybenzene-1-carbothioamide, featuring an ethoxy group on the benzene (B151609) ring, could influence the electronic properties of the sulfur atom, thereby tuning the catalytic activity and selectivity of the resulting metal complex.

Recent studies have also explored the use of thioamides in the synthesis of heterocycles through reactions involving carbenoid precursors, where they participate in [4+1]-annulation reactions catalyzed by rhodium(II) or copper(I). rsc.org The potential for enantioselective transformations using chiral catalysts derived from thioamide ligands further underscores their importance. rsc.org

Table 1: Potential Catalytic Applications of Thioamide-Based Ligands

| Catalytic Reaction | Metal Center | Role of Thioamide Ligand | Potential Advantage of this compound |

| Hydrogenation | Ruthenium | Stabilizes the metal complex | Ethoxy group may enhance solubility and tune electronics |

| C-H Activation | Palladium | Directing group and ligand | Potential for regioselective functionalization |

| Cross-Coupling Reactions | Various | Ligand for catalyst stabilization | Modifiable electronic and steric properties |

| Annulation Reactions | Rhodium, Copper | Reactant and ligand precursor | Synthesis of novel heterocyclic structures |

Role in Polymerization Processes

The incorporation of thioamide functionalities into polymers is a promising strategy for creating materials with novel properties, including degradability. Recent research has demonstrated the direct radical copolymerization of the C=S double bonds of thioamide derivatives with the C=C double bonds of vinyl monomers. nih.govacs.org This process introduces thioether bonds into the polymer backbone, which can be selectively cleaved, leading to degradable polymers. nih.govacs.org The reactivity of the thioamide and the properties of the resulting polymer can be modulated by the substituents on the nitrogen and carbon atoms. nih.gov

In the context of this compound, its participation in such polymerization reactions could yield vinyl polymers with tailored degradability. The ethoxy group might also influence the polymer's physical properties, such as its solubility and thermal stability. Furthermore, thioamides are recognized for their ability to induce directional and cooperative hydrogen bonding, which can be exploited in the design of supramolecular polymers with well-defined architectures. tue.nl

Table 2: Potential Roles of this compound in Polymer Science

| Polymerization Process | Function of Thioamide | Resulting Polymer Property | Potential Contribution of this compound |

| Radical Copolymerization | Comonomer | Degradable backbone (thioether linkages) | Tunable degradation rates and polymer properties |

| Supramolecular Polymerization | Hydrogen-bonding motif | Ordered, self-assembled structures | Control over supramolecular architecture |

| Post-Polymerization Modification | Functionalization agent | Introduction of thioamide groups | Enhanced chelating or responsive properties |

Integration into Functional Coatings or Advanced Materials

The inherent properties of the thioamide group make it a candidate for integration into functional coatings and advanced materials. A notable application is in the development of anti-corrosion coatings. Patent literature describes methods for protecting metallic surfaces from atmospheric corrosion by applying a coating material containing compounds with at least one thioamide group. google.com The thioamide functionality can interact with the metal surface, forming a protective layer that inhibits corrosion.

The presence of sulfur in the thioamide structure also suggests potential for UV stability. Sulfur-containing compounds can act as UV absorbers or stabilizers in polymeric materials. While specific data for this compound is not available, the general properties of related compounds suggest it could contribute to the UV resistance of coatings or bulk materials. The ethoxy group could further enhance its compatibility with various polymer matrices.

Exploration in Nanomaterial Synthesis and Functionalization

The synthesis and functionalization of nanomaterials are critical for their application in various technologies. The thioamide group's ability to coordinate with metal ions suggests a potential role for this compound in the synthesis of metal sulfide (B99878) nanoparticles or as a capping agent to control nanoparticle growth and stability. Thiolated polymers, which share functional similarities with thioamides, have been used in the synthesis of nanoparticles for various applications, including drug delivery. nih.gov

Furthermore, the functionalization of nanoparticle surfaces with molecules containing thioamide groups could impart specific properties. For instance, it could enhance their dispersibility in certain solvents or introduce reactive sites for further modification. The aromatic ring and ethoxy group of this compound offer additional possibilities for non-covalent interactions, such as π-π stacking, which can be useful in the self-assembly of nanomaterials. The interaction of thioamides with metal surfaces also opens avenues for their use in the functionalization of metallic nanoparticles.

Future Directions and Research Challenges for 2 Ethoxybenzene 1 Carbothioamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Ethoxybenzene-1-carbothioamide must prioritize efficiency, cost-effectiveness, and environmental responsibility. Traditional methods for producing thioamides often rely on harsh reagents and organic solvents. rsc.orgresearchgate.net Modern research is shifting towards greener alternatives that align with the principles of sustainable chemistry. rsc.org

A significant area of development is the use of deep eutectic solvents (DES) as both a solvent and a catalyst. rsc.orgresearchgate.netrsc.org A protocol using a choline (B1196258) chloride-urea based DES has proven highly efficient for synthesizing a variety of thioamides from aldehydes, amines, and elemental sulfur, offering good-to-excellent yields under mild temperatures (45–60 °C). rsc.orgresearchgate.net This method avoids toxic organic solvents and allows for the recycling and reuse of the DES, which significantly reduces waste and energy consumption. rsc.orgrsc.org

Other promising sustainable approaches include:

Water-mediated synthesis : Performing the reaction in water can eliminate the need for organic solvents, making the process greener and more practical. organic-chemistry.org

Microwave-enhanced Kindler reaction : This method utilizes microwave heating to accelerate the three-component condensation of aldehydes, amines, and sulfur, significantly reducing reaction times to as little as 2-20 minutes. organic-chemistry.org

Catalyst-free and oxidant-free reactions : Research into decarboxylative strategies that use readily available carboxylic acids, amines, and elemental sulfur without the need for transition metals or external oxidants presents a straightforward and efficient pathway. mdpi.com

Future research should focus on adapting and optimizing these sustainable methods specifically for the scaled-up production of this compound.

Table 1: Comparison of Sustainable Synthetic Methods for Thioamides

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Uses a mixture like choline chloride-urea as both solvent and catalyst. | Environmentally benign, reusable solvent, catalyst-free, mild conditions, high yields. | rsc.orgresearchgate.netrsc.org |

| Water-Mediated Synthesis | Utilizes water as the reaction medium without added catalysts or energy input. | Green solvent, simple, scalable, uses readily available starting materials. | organic-chemistry.org |

| Microwave-Enhanced Kindler Reaction | Three-component condensation accelerated by microwave flash heating. | Drastically reduced reaction times (minutes), simple workup, good yield and purity. | organic-chemistry.org |

| Decarboxylative Thioamidation | Three-component reaction of carboxylic acids, amines, and sulfur. | Avoids transition metals and external oxidants, uses readily available materials. | mdpi.com |

Advanced Mechanistic Elucidation of Biological Actions and Target Validation

A critical challenge is to move beyond preliminary screening and deeply investigate the molecular mechanisms underlying the biological activity of this compound. The structural similarity to ethionamide (B1671405), a well-known antitubercular drug, provides a logical starting point. nih.govnih.gov Ethionamide is a prodrug activated by the mycobacterial enzyme EthA, which is controlled by the repressor EthR. nih.govnih.gov Its activated form targets the InhA enzyme, crucial for mycolic acid biosynthesis. nih.gov

Future research on this compound should therefore aim to:

Identify Activation Pathways : Determine if it acts as a prodrug and identify the specific enzymes responsible for its bioactivation, similar to the role of EthA for ethionamide. nih.gov

Validate Biological Targets : Employ techniques like genetic manipulation, surface plasmon resonance, and cellular thermal shift assays to identify and validate the specific protein targets. researchgate.net The investigation should not be limited to tuberculosis-related targets. The broader thioamide class has shown activity against various enzymes. nih.gov

Conduct Mechanistic Studies : Utilize flow cytometry and other cellular assays to understand the compound's effect on cell cycle progression and proliferation in relevant cell lines, as has been done for other novel bioactive compounds. nih.gov

Table 2: Potential Biological Targets for Thioamide-Containing Compounds

| Potential Target Class | Example | Relevance | Reference |

|---|---|---|---|

| Monooxygenases / Reductases | InhA (Enoyl-Acyl Carrier Protein Reductase) | Target for the antitubercular drugs isoniazid (B1672263) and ethionamide. | nih.gov |

| Oxidoreductases | Tyrosinase | Inhibited by ethionamide analogues, relevant for melanogenesis. | colby.edu |

| Lyases | Carbonic Anhydrase II | Target for various carbothioamide derivatives. | semanticscholar.orgmdpi.com |

| Isomerases | Topoisomerases I & II | Catalytic activity inhibited by some bis-benzimidazole derivatives. | nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | A target for thioamide-based small molecule inhibitors in cancer therapy. | nih.gov |

Rational Design and Optimization of Potent and Selective Analogs based on Computational Insights

Leveraging computational chemistry is essential for the rational design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. Extensive structure-activity relationship (SAR) studies, like those performed on ethionamide boosters, are crucial for identifying which molecular fragments are key to biological activity. researchgate.netnih.gov

A forward-thinking research strategy would involve:

Computational Docking and SAR : Systematically modify the ethoxy, benzene (B151609), and carbothioamide moieties of the parent compound and use molecular docking to predict how these changes affect binding to validated biological targets. researchgate.netlongdom.org

X-ray Crystallography : Obtaining crystal structures of this compound or its potent analogs in complex with their biological targets can provide invaluable, high-resolution insights into the binding mode, confirming computational predictions and guiding further design. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions and confirming the binding modes suggested by docking studies. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the optimization process, leading to the development of superior analogs. researchgate.net

Table 3: Computational Tools for Rational Drug Design

| Tool/Technique | Purpose in Drug Design | Reference |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to its target protein. | researchgate.netlongdom.org |

| Structure-Activity Relationship (SAR) Analysis | Identifies chemical groups responsible for evoking a target biological effect. | researchgate.netnih.gov |

| X-ray Crystallography | Determines the 3D atomic structure of a ligand-protein complex. | researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess complex stability. | mdpi.com |

Exploration of Novel Application Avenues beyond Traditional Biomedical Fields

The unique physicochemical properties of the thioamide group suggest that the applications of this compound may extend beyond medicine. nih.govnih.gov Thioamides possess distinct electronic and spectroscopic characteristics compared to their amide counterparts, which opens up possibilities in materials science and chemical biology. nih.govnih.gov

Future research should explore these novel avenues:

Molecular Probes and Sensors : Thioamides have been used as spectroscopic probes to study protein folding and dynamics. ku.dknih.gov Their ability to quench fluorescence could be harnessed to design sensors for biological analytes or to study proteolysis. nih.gov

Photoswitchable Units : The red-shifted π-to-π* absorption of thioamides lowers the energy required for photoisomerization. nih.gov This property could be exploited to create photoswitchable molecules to regulate biological activity or initiate conformational changes in proteins with light. nih.gov

Metal Chelation and Catalysis : Thioamides exhibit a greater affinity for certain metals than amides. nih.gov This suggests potential applications as metal chelators or as N,S-bidentate ligands in the development of novel organometallic complexes for catalysis or material science. nih.gov

Table 4: Potential Non-Biomedical Applications of Thioamides

| Application Area | Underlying Property | Potential Use | Reference |

|---|---|---|---|

| Chemical Biology | Altered spectroscopic properties; fluorescence quenching. | Probes for protein folding and dynamics; sensors for proteolysis. | nih.govku.dk |

| Photopharmacology | Red-shifted π-to-π* absorption; photoisomerization. | Development of light-activated molecular switches to control biological processes. | nih.govnih.gov |

| Inorganic Chemistry / Materials Science | High affinity for metals; ability to act as N,S-bidentate ligands. | Metal chelators; building blocks for novel organometallic catalysts and materials. | nih.gov |

Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation

Addressing the multifaceted challenges outlined above requires a departure from siloed research efforts. A comprehensive evaluation of this compound necessitates the formation of multidisciplinary research collaborations. For instance, the development of sustainable synthetic routes will benefit from partnerships between organic chemists and experts in green chemistry and chemical engineering. rsc.org

Similarly, elucidating biological mechanisms and validating targets requires the combined expertise of medicinal chemists, biochemists, microbiologists, and structural biologists. nih.govnih.gov The rational design of analogs is most effective when computational chemists work hand-in-hand with synthetic chemists and pharmacologists. researchgate.net Furthermore, exploring novel applications in materials science or as molecular probes will depend on collaborations with physicists, materials scientists, and analytical chemists. nih.govnih.gov Such integrated efforts are essential to not only accelerate the pace of discovery but also to ensure a thorough and robust evaluation of the compound's potential from synthesis to application.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxybenzene-1-carbothioamide and its derivatives?

- Methodology : Synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with thioamide precursors under reflux conditions using polar solvents (e.g., ethanol or DMF) and acid catalysts. For metal complexes, stoichiometric reactions with transition metals (e.g., Cu(II), Ni(II)) are performed in methanolic solutions, followed by recrystallization .

- Key considerations : Monitor reaction progress via TLC, optimize pH and temperature to avoid side products (e.g., hydrolysis of the ethoxy group), and characterize intermediates using melting point analysis (mp 132–133°C for related analogs) .

Q. How can spectroscopic techniques (e.g., NMR, IR) systematically characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) and carbothioamide signals (δ ~8–10 ppm for NH).

- IR : Confirm thioamide C=S stretch (~1250–1350 cm⁻¹) and aromatic C-O-C vibrations (~1200 cm⁻¹).

Cross-validate with elemental analysis and X-ray crystallography for structural certainty .

Q. What analytical strategies are recommended for purity assessment of this compound?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities. Compare retention times with standards and quantify purity via UV-Vis at λ ~260 nm (aromatic π→π* transitions). Validate with melting point consistency (±2°C deviation indicates impurities) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity of this compound?

- Methodology :